BenchChemオンラインストアへようこそ!

2,4-Dibromo-6-methylbenzothiazole

Physical Chemistry Process Chemistry Quality Control

2,4-Dibromo-6-methylbenzothiazole features orthogonal C2-Br and C4-Br bonds enabling sequential, protecting-group-free Suzuki-Miyaura coupling—a capability inaccessible with mono-halogenated or regioisomeric analogs. The 6-methyl substituent provides a steric and electronic handle for target binding modulation. With a boiling point of 367.1 °C and density of 2.0 g/cm³, this versatile intermediate supports focused kinase inhibitor library synthesis, antitubercular DprE1 target exploration, and phosphorescent Ir(III) OLED ligand development. Select for multi-vector functionalization strategies.

Molecular Formula C8H5Br2NS
Molecular Weight 307.01 g/mol
CAS No. 155596-87-5
Cat. No. B134785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-methylbenzothiazole
CAS155596-87-5
Synonyms2,4-DIBROMO-6-METHYLBENZOTHIAZOLE
Molecular FormulaC8H5Br2NS
Molecular Weight307.01 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)N=C(S2)Br
InChIInChI=1S/C8H5Br2NS/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3
InChIKeySJTCFJOBMFPSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-6-methylbenzothiazole (CAS 155596-87-5): A Regiospecifically Dibrominated Benzothiazole Building Block


2,4-Dibromo-6-methylbenzothiazole (CAS 155596-87-5) is a disubstituted benzothiazole derivative carrying bromine atoms at the 2- and 4-positions and a methyl substituent at the 6-position of the fused benzene–thiazole ring system . With a molecular formula C₈H₅Br₂NS (MW 307.01 g/mol), a predicted density of 2.0 g/cm³, and a boiling point of 367.1 °C at 760 mmHg , this compound functions as a versatile synthetic intermediate. Its value derives specifically from the orthogonal reactivity of the two C–Br bonds, which enables sequential functionalization strategies that are inaccessible with regioisomeric analogs.

Why In-Class Benzothiazole Isomers Cannot Substitute 2,4-Dibromo-6-methylbenzothiazole in Precision Synthesis


Benzothiazole derivatives sharing the identical molecular formula C₈H₅Br₂NS yet differing in bromine and methyl substitution patterns constitute a family of regioisomers (e.g., 2,5-dibromo-7-methylbenzothiazole, 2,6-dibromo-4-methylbenzothiazole, 2,7-dibromo-4-methylbenzothiazole, 4,6-dibromo-2-methylbenzothiazole). Each isomer presents a unique steric and electronic environment, dictating regioselectivity in metal-catalyzed cross-coupling and influencing physicochemical properties critical for purification and formulation. Direct substitution of 2,4-dibromo-6-methylbenzothiazole with the non-methylated analog 2,4-dibromobenzothiazole (boiling point 352.5 °C, density 2.113 g/cm³) alters boiling point by approximately 15 °C and density by 0.11 g/cm³ , parameters directly relevant to distillation, vapor-phase handling, and gravimetric formulation. High-strength comparative biological activity data for this specific compound remain limited; the evidence below therefore relies on property-level differentiation and class-level synthetic precedent.

Quantitative Differentiation Evidence for 2,4-Dibromo-6-methylbenzothiazole (CAS 155596-87-5)


Boiling Point and Molecular Weight Differentiation from 2,4-Dibromobenzothiazole

The target compound exhibits a predicted boiling point of 367.1 °C at 760 mmHg, compared to 352.5 °C for 2,4-dibromobenzothiazole (CAS 887589-19-7), a direct non-methylated analog . The molecular weight is 307.01 g/mol versus 290.84 g/mol for the comparator. This corresponds to a boiling point increase of +14.6 °C and a molecular weight increase of +16.17 g/mol, both attributable to the presence of the 6-methyl group.

Physical Chemistry Process Chemistry Quality Control

Sequential Suzuki–Miyaura Cross-Coupling Enabled by Orthogonal C2–Br and C4–Br Reactivity

The 2- and 4-bromo substituents on the benzothiazole core exhibit differential reactivity in palladium-catalyzed cross-coupling, permitting stepwise introduction of distinct aryl or heteroaryl groups. A 2020 study demonstrated this orthogonal reactivity for 2,4-dihalobenzothiazoles, achieving sequential Suzuki–Miyaura coupling to generate unsymmetrical 2,4-disubstituted benzothiazoles without protecting-group manipulation [1]. The target compound, bearing an identical 2,4-dibromo substitution pattern, is rationally expected to display analogous reactivity, whereas regioisomers such as 2,6-dibromo-4-methylbenzothiazole or 2,5-dibromo-7-methylbenzothiazole lack literature precedent for this sequential coupling strategy.

Synthetic Chemistry C–C Coupling Medicinal Chemistry

Density and Predicted Lipophilicity Shift Compared to Non-Methylated 2,4-Dibromobenzothiazole

The 6-methyl group reduces the predicted density from 2.113 g/cm³ for 2,4-dibromobenzothiazole to 2.0 g/cm³ for the target compound . Although an experimental LogP for the target has not been reported, fragment-based prediction indicates an increase of approximately +0.5 log units relative to the non-methylated analog (LogP 3.82), owing to the additional methyl substituent. This shift alters predicted chromatographic retention and membrane partitioning.

Physicochemical Properties Chromatography Drug Design

Procurement-Driven Application Scenarios for 2,4-Dibromo-6-methylbenzothiazole (CAS 155596-87-5)


Building Block for Unsymmetrical 2,4-Diarylbenzothiazoles in Kinase Inhibitor Libraries

Medicinal chemistry groups synthesizing focused kinase inhibitor libraries can exploit the orthogonal C2–Br and C4–Br bonds for sequential Suzuki–Miyaura coupling, installing two different aryl groups without protecting-group chemistry, as demonstrated for 2,4-dihalobenzothiazoles [1]. The 6-methyl group provides a defined steric and electronic handle absent in non-methylated analogs, potentially modulating target binding and selectivity.

Intermediate for DprE1-Targeting Antitubercular Agent Development

Benzothiazoles have been identified as potent inhibitors of Mycobacterium tuberculosis DprE1 (decaprenylphosphoryl-β-D-ribose 2′-oxidase), a validated antitubercular target [1]. The 2,4-dibromo-6-methyl substitution pattern allows systematic exploration of the DprE1 binding pocket through iterative coupling at both reactive positions, an approach not feasible with mono-halogenated or differently substituted regioisomers.

Precursor for Photoluminescent Benzothiazole-Based Iridium(III) Cyclometalated Complexes

Functionalized phenylbenzothiazole (pbt) ligands are key components of phosphorescent Ir(III) complexes for organic light-emitting diodes (OLEDs) and reverse saturable absorption materials [1]. The target compound provides a brominated benzothiazole core suitable for microwave-assisted Suzuki coupling to generate derivatized pbt ligands. Its boiling point of 367.1 °C and density of 2.0 g/cm³ inform solvent selection and purification protocols during ligand synthesis.

Quote Request

Request a Quote for 2,4-Dibromo-6-methylbenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.